![molecular formula C16H17N5OS2 B3157773 2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide CAS No. 852408-82-3](/img/structure/B3157773.png)
2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
Overview
Description
2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide (2P5TTPCH) is an organic compound that has recently been studied for its potential applications in a variety of scientific fields. It is a heterocyclic compound with a five-membered ring, containing two nitrogen atoms, two sulfur atoms, and one carbon atom. This compound has been investigated for its ability to act as a catalyst in organic synthesis, as a photosensitizer in photodynamic therapy, and as a therapeutic agent in the treatment of cancer.
Mechanism of Action
The exact mechanism of action of 2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is still not fully understood. However, it is believed that the compound is able to interact with cellular components, such as DNA, lipids, and proteins, leading to a variety of effects. For example, this compound has been shown to interact with DNA, leading to the formation of DNA adducts, which can inhibit DNA replication and transcription. Additionally, this compound has been shown to interact with lipids, leading to the formation of lipid peroxidation products, which can damage cell membranes and induce apoptosis. Finally, this compound has been shown to interact with proteins, leading to the formation of protein adducts, which can inhibit protein function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it has been suggested that the compound may have a variety of effects on the body. For example, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may be useful in the treatment of cancer. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, suggesting that it may be useful in the treatment of infections. Finally, this compound has been shown to inhibit the activity of enzymes, suggesting that it may be useful in the treatment of diseases caused by enzyme dysfunction.
Advantages and Limitations for Lab Experiments
The use of 2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is highly toxic and should be handled with care. Additionally, this compound is a heterocyclic compound and is therefore difficult to characterize using standard analytical techniques.
Future Directions
There are a number of potential future directions for the use of 2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide. One potential direction is the further investigation of its potential applications in
Scientific Research Applications
2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide has been studied for its potential applications in a variety of scientific fields. It has been investigated for its ability to act as a catalyst in organic synthesis, as a photosensitizer in photodynamic therapy, and as a therapeutic agent in the treatment of cancer. In organic synthesis, this compound has been used to promote a variety of reactions, including the synthesis of pyridines, thiazoles, thiophenes, and other heterocyclic compounds. In photodynamic therapy, this compound has been used to induce the formation of reactive oxygen species, which can be used to destroy cancer cells. In cancer therapy, this compound has been studied for its ability to inhibit tumor growth and metastasis.
properties
IUPAC Name |
2-piperidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c17-20-15(22)10-9-11(12-5-4-8-23-12)18-14-13(10)24-16(19-14)21-6-2-1-3-7-21/h4-5,8-9H,1-3,6-7,17H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGBIQZHRFJUOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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